molecular formula C13H10Cl2S2 B13704578 Bis[(3-chlorophenyl)thio]methane

Bis[(3-chlorophenyl)thio]methane

Cat. No.: B13704578
M. Wt: 301.3 g/mol
InChI Key: JRGMVSLFYVVDCH-UHFFFAOYSA-N
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Description

Bis[(3-chlorophenyl)thio]methane is an organic compound with the molecular formula C13H10Cl2S2. It is a dithioether, meaning it contains two sulfur atoms bonded to a central carbon atom, with each sulfur atom also bonded to a 3-chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[(3-chlorophenyl)thio]methane can be synthesized through the reaction of 3-chlorothiophenol with formaldehyde. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the dithioether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis[(3-chlorophenyl)thio]methane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiols.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenylthio derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(3-chlorophenyl)thio]methane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which bis[(3-chlorophenyl)thio]methane exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the sulfur atoms and the electron-withdrawing chlorine atoms on the phenyl rings. These features can affect the compound’s ability to participate in various chemical reactions and interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)thio]methane: Similar structure but with chlorine atoms in the para position.

    Bis(2-chlorophenyl)thio]methane: Chlorine atoms in the ortho position.

    Bis(phenylthio)methane: Lacks chlorine atoms on the phenyl rings.

Uniqueness

Bis[(3-chlorophenyl)thio]methane is unique due to the positioning of the chlorine atoms in the meta position, which can influence its reactivity and interactions compared to its ortho and para analogs

Properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)sulfanylmethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGMVSLFYVVDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCSC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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